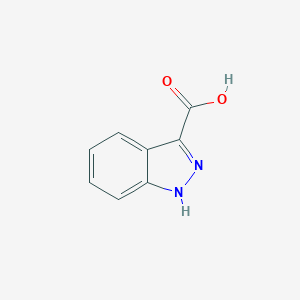
(S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid involves multiple steps, including bromation, oxidation, and esterification processes. One example includes the synthesis from vanillin through bromation by bromide, oxidation over silver oxide, and esterification with methanol, achieving a total yield of 66.4% (Zha Hui-fang, 2011). Another method highlights the enantioselective synthesis of related compounds through reactions involving electrophilic attack on chiral precursors, demonstrating the versatility of synthetic routes for such molecules (E. Arvanitis et al., 1998).
Molecular Structure Analysis
Crystal structure analysis of bromo-hydroxy-benzoic acid derivatives provides insight into the molecular arrangement and interactions, such as hydrogen bonding and Br⋯O interactions, contributing to the stability and reactivity of these compounds. These studies highlight the importance of molecular structure in determining the physical and chemical properties of the compounds (P. A. Suchetan et al., 2016).
Applications De Recherche Scientifique
It is used in highly enantioselective syntheses, such as the synthesis of 3-hydroxy-2-methylpropanoic acid esters using ruthenium-SYNPHOS®-catalyzed hydrogenation. These compounds serve as valuable building blocks for synthetic chemistry (Jeulin et al., 2007).
Derivatives of this compound have shown significant anti-inflammatory activity and gastric tolerability, comparable to ibuprofen, without causing significant gastric lesions (Dilber et al., 2008).
In crystallography, compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid, related to (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid, have been studied for their crystalline structures, which form two-dimensional architectures through C-HO hydrogen bonds (Suchetan et al., 2016).
In biotechnology, strains like Shinella sp. R-6 and Arthrobacter sp. S-2 have been used for the efficient preparation of enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid via a two-step whole-cell reaction (Fuhshuku et al., 2014).
The compound's oxidative pattern by acidic bromine water has been studied, showing similarities to the oxalic acid - bromine water reaction. This research is important for understanding the oxidative decarboxylation mechanisms of alpha-hydroxy acids (Pink & Stewart, 1971).
In the pharmaceutical field, the stereospecific synthesis of 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids with complete maintenance of enantiomeric purity has been demonstrated, which is significant for developing specific drug molecules (Tait et al., 1996).
Propriétés
IUPAC Name |
(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJAYXGUOOININ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CBr)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid in the synthesis of the nonsteroidal antiandrogen ICI 176334?
A1: (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid serves as a crucial chiral building block in the asymmetric synthesis of the (S)-sulfone intermediate (6a). This intermediate is then further modified to yield the desired enantiomer of the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334). This synthetic strategy highlights the importance of stereochemistry in drug development, as only the R enantiomer of ICI 176334 exhibits potent antiandrogen activity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)





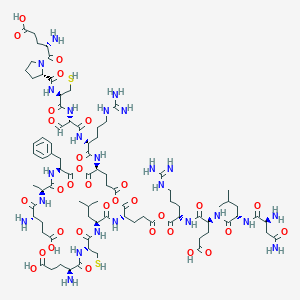
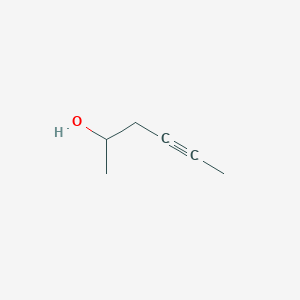
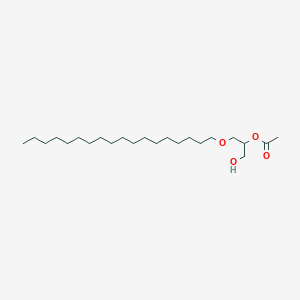

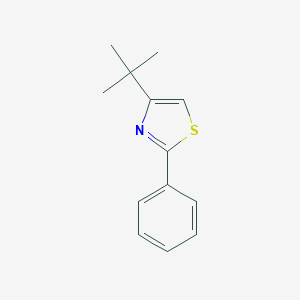
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)

